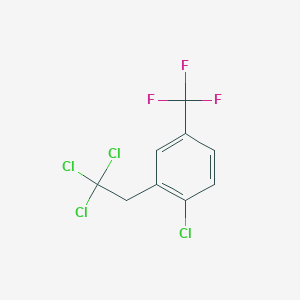![molecular formula C12H18O6 B14347170 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate CAS No. 91766-36-8](/img/structure/B14347170.png)
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate is an organic compound with a complex structure that includes multiple acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate typically involves esterification reactions. One common method is the reaction of 4-hydroxy-3-(hydroxymethyl)-2-methylidenebutyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding alcohols and acetic acid.
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Alcohols and acetic acid.
Oxidation: Ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate involves its interaction with specific molecular targets. The acetate groups can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetyloxy)-3-methoxyphenyl acetate
- 2-(Acetyloxy)-4-[bis(acetyloxy)methyl]phenyl acetate
- (Acetyloxy)(2-bromophenyl)methyl acetate
Uniqueness
4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate is unique due to its multiple acetate groups and the presence of a methylidene group. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
91766-36-8 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2,3-bis(acetyloxymethyl)but-3-enyl acetate |
InChI |
InChI=1S/C12H18O6/c1-8(5-16-9(2)13)12(6-17-10(3)14)7-18-11(4)15/h12H,1,5-7H2,2-4H3 |
InChI Key |
YLPGWCLERZZSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)C(=C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


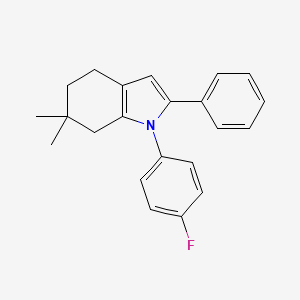
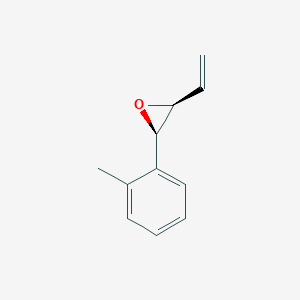
![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
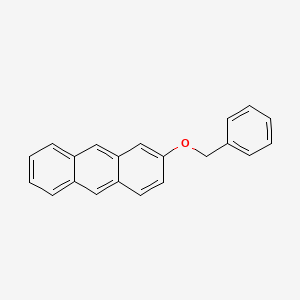
![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
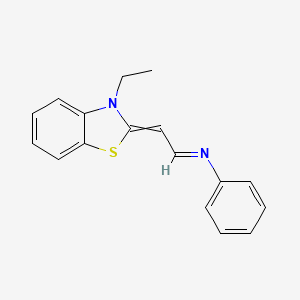
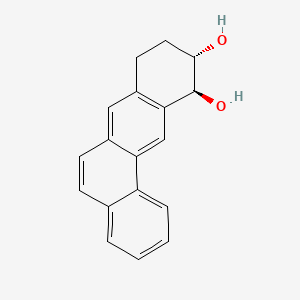

![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
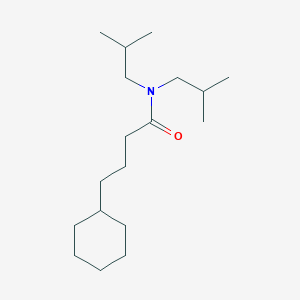
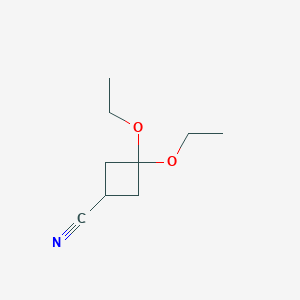

![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
